

# An In-depth Technical Guide to 2-Fluoroacetophenone (CAS: 445-27-2)

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Compound of Interest		
Compound Name:	2-Fluoroacetophenone	
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#### **Abstract**

This technical guide provides a comprehensive overview of **2-Fluoroacetophenone**, a key aromatic ketone utilized extensively in organic synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis methodologies, key applications, and reactivity profile. Special emphasis is placed on its role as a precursor in the synthesis of significant pharmaceutical agents such as the proton pump inhibitor Vonoprazan and the anti-tumor alkaloid Ascididemin. Detailed experimental protocols for its synthesis and key reactions, alongside spectroscopic data and diagrams of relevant synthetic and biological pathways, are presented to serve as a practical resource for laboratory and industrial applications.

## **Physicochemical Properties**

**2-Fluoroacetophenone**, also known as 1-(2-fluorophenyl)ethanone, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Its fluorine substitution at the ortho position imparts unique electronic properties that influence its reactivity and make it a valuable intermediate in various chemical transformations.[1][3]



Property	Value	References
CAS Number	445-27-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO	[1]
Molecular Weight	138.14 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Melting Point	26-27 °C	[4]
Boiling Point	187-189 °C (lit.)	[4]
Density	1.137 g/mL at 20 °C (lit.)	[4]
Refractive Index (n <sup>20</sup> /D)	1.507 (lit.)	[4]
Flash Point	61.7 °C (143 °F)	[5]
Solubility	Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol.  Sparingly soluble in water.	[3]

## Synthesis of 2-Fluoroacetophenone

Several methods are employed for the synthesis of **2-Fluoroacetophenone**, with the choice of route often depending on the desired scale and available starting materials.

### Friedel-Crafts Acylation of Fluorobenzene

A common laboratory and industrial method involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3] The ortho- and para-isomers are typically formed, with the para-isomer being the major product due to steric hindrance at the ortho position.[3] Careful control of reaction conditions can optimize the yield of the desired 2-fluoro isomer.

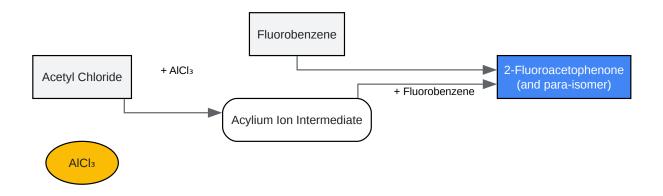
Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene (Representative)



 Materials: Fluorobenzene, acetyl chloride, anhydrous aluminum chloride, dichloromethane (anhydrous), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

#### Procedure:

- To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 eq.).
- Stir the mixture for 15 minutes at 0 °C.
- Add fluorobenzene (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
- Carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation or column chromatography to separate the ortho- and para-isomers.





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Figure 1: Friedel-Crafts Acylation of Fluorobenzene.

#### From 2-Bromoacetophenone

Another synthetic approach involves the nucleophilic substitution of 2-bromoacetophenone with a fluoride source, such as potassium fluoride in a polar aprotic solvent like DMF.

Experimental Protocol: Synthesis from 2-Bromoacetophenone

- Materials: 2-Bromoacetophenone, potassium fluoride (KF), N,N-dimethylformamide (DMF, dry), diethyl ether (Et<sub>2</sub>O), water, brine, anhydrous sodium sulfate.
- Procedure:
  - A mixture of 2-bromoacetophenone (1.0 eq.) and potassium fluoride (1.5 eq.) in dry DMF is heated at 100 °C.
  - The reaction is monitored by TLC. After completion (typically several hours), the mixture is cooled to room temperature.
  - The reaction mixture is poured into diethyl ether and washed twice with water, followed by a brine wash.
  - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  - The resulting crude oil is purified by vacuum distillation to yield **2-fluoroacetophenone**.

### **Applications and Reactivity**

**2-Fluoroacetophenone** is a versatile building block in organic synthesis, primarily serving as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers. [4][6] The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the final products.[4]

## **Pharmaceutical Synthesis**



Vonoprazan (Takecab®) is a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[5] Several synthetic routes to Vonoprazan utilize **2-fluoroacetophenone** as a key starting material. One common strategy involves the initial bromination of **2-fluoroacetophenone**, followed by a series of reactions to construct the pyrrole ring and introduce the necessary side chains.[7]



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**Figure 2:** General Synthetic Pathway to Vonoprazan.

Experimental Protocol: Key Step in Vonoprazan Synthesis (Representative)

This protocol outlines the synthesis of a key pyrrole intermediate from 2-bromo-2'-fluoroacetophenone, a derivative of **2-fluoroacetophenone**.

- Materials: 2-Bromo-2'-fluoroacetophenone, malononitrile, sodium ethoxide, ethanol.
- Procedure:
  - To a solution of sodium ethoxide (1.1 eq.) in ethanol at room temperature, add malononitrile (1.0 eq.) and stir for 30 minutes.
  - Add a solution of 2-bromo-2'-fluoroacetophenone (1.0 eq.) in ethanol dropwise.
  - Heat the mixture to reflux and monitor the reaction by TLC.
  - After completion, cool the reaction mixture and pour it into ice water.
  - The precipitated solid is filtered, washed with water, and dried.
  - The crude product can be further cyclized under acidic conditions to form the corresponding pyrrole derivative.

Ascididemin is a marine-derived pyridoacridine alkaloid with potent anti-tumor activity.[7] The total synthesis of ascididemin has been achieved using **2-fluoroacetophenone** as a starting



material, which forms a part of the quinoline core of the molecule.[7]

#### Reactivity

The reactivity of **2-fluoroacetophenone** is characterized by the chemistry of its ketone functional group and the fluorinated aromatic ring.

The ketone can be reduced to a secondary alcohol, 2-(2-fluorophenyl)ethanol, using various reducing agents such as sodium borohydride. Enantioselective reduction can be achieved using chiral catalysts, which is a crucial step in the synthesis of chiral pharmaceuticals.[8]

Experimental Protocol: Enantioselective Reduction (Representative)

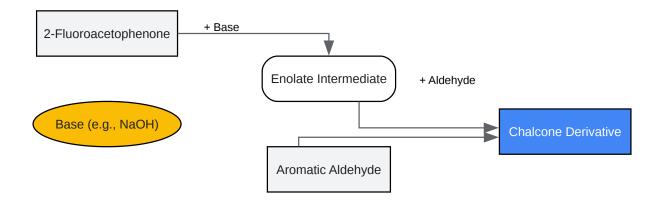
- Materials: 2-Fluoroacetophenone, (S)-α,α-diphenyl-2-pyrrolidinemethanol, boranediethylaniline complex, tetrahydrofuran (THF, anhydrous).
- Procedure:
  - A solution of the chiral catalyst, (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.), and borane-diethylaniline complex (1.1 eq.) in anhydrous THF is prepared under a nitrogen atmosphere.
  - The mixture is stirred at room temperature for 1 hour to form the active oxazaborolidine catalyst.
  - The solution is cooled to 0 °C, and a solution of 2-fluoroacetophenone (1.0 eq.) in anhydrous THF is added dropwise.
  - The reaction is stirred at 0 °C and monitored by TLC.
  - Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1
     M HCl.
  - The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
  - The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.



The  $\alpha$ -protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in condensation reactions such as the Claisen-Schmidt condensation with aldehydes.[9]

Experimental Protocol: Claisen-Schmidt Condensation (Representative)

- Materials: **2-Fluoroacetophenone**, benzaldehyde, sodium hydroxide, ethanol.
- Procedure:
  - To a stirred solution of 2-fluoroacetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise at room temperature.
  - A precipitate usually forms. The mixture is stirred for a specified time (e.g., 2-24 hours).
  - The solid product is collected by filtration, washed with cold ethanol and water, and dried.
  - The crude chalcone product can be recrystallized from a suitable solvent like ethanol.



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Figure 3: Claisen-Schmidt Condensation Pathway.

## **Spectroscopic Data**

The structural elucidation of **2-Fluoroacetophenone** is confirmed by various spectroscopic techniques.



Spectroscopy	Key Data Points	References
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 7.95-7.85 (m, 1H), 7.55-7.45 (m, 1H), 7.30-7.10 (m, 2H), 2.65 (d, J=4.8 Hz, 3H).	[2][10]
<sup>13</sup> C NMR (CDCl₃)	δ (ppm): 196.4, 162.5 (d, J=254 Hz), 133.6 (d, J=2.5 Hz), 130.9 (d, J=8.8 Hz), 124.4 (d, J=3.5 Hz), 117.1 (d, J=21.2 Hz), 26.5 (d, J=3.5 Hz).	[10][11]
IR (neat, cm <sup>-1</sup> )	~1685 (C=O stretch), ~1610, 1580 (C=C aromatic stretch), ~1220 (C-F stretch).	[12]
Mass Spectrum (EI)	m/z (%): 138 (M+), 123 (M+- СНз), 95 (M+-СОСНз).	[9]

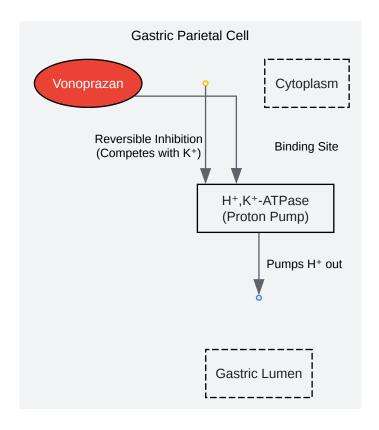
## **Biological Signaling Pathways of Derived Drugs**

**2-Fluoroacetophenone** is a precursor to drugs that interact with specific biological pathways.

### **Vonoprazan: Proton Pump Inhibition**

Vonoprazan is a potassium-competitive acid blocker (P-CAB). It inhibits the final step of gastric acid secretion by reversibly binding to and inhibiting the H+,K+-ATPase (proton pump) in gastric parietal cells.[1][5] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan's action is not dependent on an acidic environment for activation, leading to a more rapid and sustained acid suppression.[6]





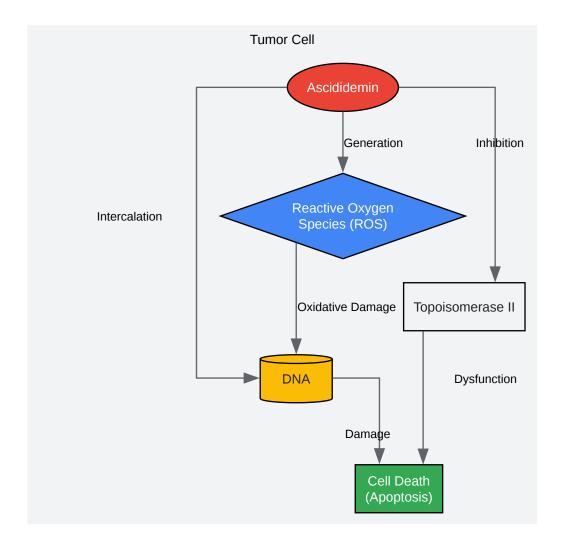
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Figure 4: Mechanism of Action of Vonoprazan.

#### **Ascididemin: DNA Intercalation and ROS Generation**

Ascididemin exhibits its potent anti-tumor effects through multiple mechanisms. It has been shown to be a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair.[4] Furthermore, its planar aromatic structure allows it to intercalate into DNA, disrupting its normal function. A significant part of its cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which leads to oxidative DNA damage and subsequent cell death.[4]





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Figure 5: Anti-tumor Mechanisms of Ascididemin.

#### Conclusion

**2-Fluoroacetophenone** is a cornerstone intermediate for the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical industry. Its unique structural features and reactivity profile enable the construction of complex molecular architectures. This guide has provided a detailed summary of its properties, synthesis, applications, and the biological relevance of its derivatives, offering a valuable resource for chemists and pharmacologists engaged in research and development. The provided experimental protocols and pathway diagrams aim to facilitate its practical application in the laboratory.



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